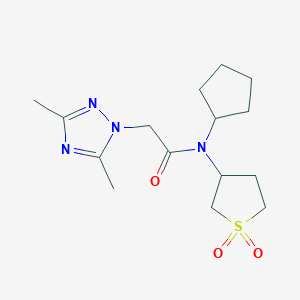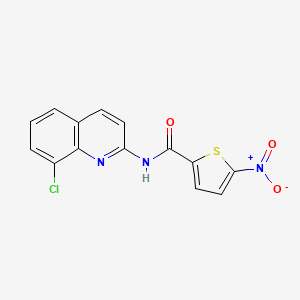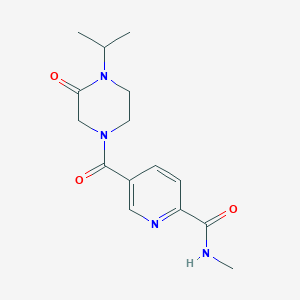![molecular formula C15H18F3N5O2 B6966703 N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6966703.png)
N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is a compound with interesting biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide typically begins with the formation of the oxane ring structure followed by the introduction of the imidazole and pyrazole groups. Reagents like trifluoroacetic acid, oxalyl chloride, and imidazole derivatives are commonly used. Reaction conditions often involve controlled temperatures and pH levels to ensure the precise addition of each functional group.
Industrial Production Methods: On an industrial scale, the production of this compound might involve a multi-step synthesis process. This could include large-scale reactors for the controlled addition of reagents and the careful purification of the final product to ensure high purity and yield. Techniques like crystallization, distillation, and chromatography are essential.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Can occur at the imidazole ring, affecting its electronic properties.
Reduction: Potential at the pyrazole group, particularly under the influence of strong reducing agents.
Substitution: Nucleophilic substitutions can take place on the oxane ring or imidazole group, leading to various derivatives.
Common Reagents and Conditions: Reagents such as sodium borohydride (for reductions), iodine (for oxidations), and various acids and bases for substitution reactions are common. Reaction conditions would vary widely depending on the specific transformation aimed for.
Major Products: The major products depend on the type of reaction; for example, oxidation might yield an N-oxide derivative, while substitution reactions could yield a range of substituted analogs with varying functionalities.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, it serves as a valuable intermediate for creating complex organic molecules due to its reactive functional groups and stability.
Biology: Biologically, this compound may interact with specific proteins or enzymes, influencing various biochemical pathways. It can be used to study molecular interactions within the cell.
Medicine: In medical research, this compound could serve as a lead compound in drug design, particularly due to its multifaceted chemical structure that allows it to bind to multiple biological targets.
Industry: Industrially, it might be used in the development of new materials or as a catalyst in certain chemical reactions, given its stability and reactivity.
Wirkmechanismus
Mechanism: The mechanism by which N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide exerts its effects often involves binding to specific molecular targets. For instance, the imidazole ring can interact with enzymes or receptor proteins, potentially inhibiting or modulating their activity.
Molecular Targets and Pathways: It targets pathways related to enzymatic activity and protein-protein interactions. Specific molecular targets would depend on the biological context and the exact nature of the compound's substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds with similar structures might include other oxane derivatives, imidazole-containing molecules, or pyrazole-based compounds.
Uniqueness: Its uniqueness lies in the specific combination of the oxane, imidazole, and pyrazole groups, which provides a multifaceted interaction profile that is less common in individual compounds. This structural combination allows it to engage with multiple biological targets effectively, making it a versatile tool in research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O2/c1-22-7-5-19-14(22)13-10(3-2-8-25-13)20-12(24)9-23-6-4-11(21-23)15(16,17)18/h4-7,10,13H,2-3,8-9H2,1H3,(H,20,24)/t10-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONXOGHDWCXJEV-GWCFXTLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)NC(=O)CN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)CN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,4-difluorophenyl)-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazole-5-carboxamide](/img/structure/B6966625.png)
![N-[(1-acetylpiperidin-3-yl)methyl]-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide](/img/structure/B6966635.png)
![2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide](/img/structure/B6966636.png)
![[3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B6966649.png)



![7-[[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]-2,3-dihydroisoindol-1-one](/img/structure/B6966668.png)
![1-Benzyl-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1-methylurea](/img/structure/B6966672.png)
![4-(cyclobutylmethyl)-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]morpholine-3-carboxamide](/img/structure/B6966673.png)
![Potassium;1-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B6966675.png)
![potassium;2-[2-methylpropyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate](/img/structure/B6966678.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(2-methylpropyl)morpholine-4-carboxamide](/img/structure/B6966688.png)
![3-(4-methoxyphenyl)-1'-(3-methylcyclohexyl)spiro[1H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B6966691.png)
